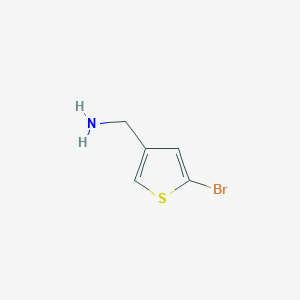

(5-Bromothiophen-3-YL)methanamine

Description

Significance as a Heterocyclic Building Block

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry. ossila.com These structures form the backbone of essential biological molecules like DNA and RNA. ossila.com Thiophenes, in particular, are crucial building blocks used in the creation of pharmaceuticals, agrochemicals, and organic semiconductors. ossila.comeprajournals.com

The utility of (5-Bromothiophen-3-YL)methanamine as a building block stems from the inherent properties of the thiophene (B33073) ring and its functional groups. The bromine atom can be readily replaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org The aminomethyl group provides a nucleophilic site for forming amides, imines, and other nitrogen-containing structures. This dual functionality allows chemists to construct a diverse array of complex molecules from a single, readily available starting material. ossila.comambeed.com

Role in Advanced Organic Synthesis Scaffolds

In drug discovery and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The thiophene nucleus is an established and effective scaffold due to its structural versatility and pharmacophoric properties. nih.goveprajournals.com It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. slideshare.net This is evident in several approved drugs where a thiophene ring is a key component. nih.govnih.gov

This compound exemplifies a functionalized scaffold. Researchers can utilize its reactive sites to build combinatorial libraries—large collections of related compounds—to screen for biological activity. nih.gov The defined positions of the bromo and aminomethyl groups on the thiophene ring allow for systematic and controlled modifications, which is a crucial aspect in the rational design of new therapeutic agents and functional materials. nih.gov

Historical Context of Thiophene Chemistry Relevant to its Derivatives

The field of thiophene chemistry began in 1882 with the discovery of thiophene itself by German chemist Viktor Meyer. nih.govwikipedia.org The discovery was serendipitous, occurring during an investigation of a color reaction. It was believed that mixing isatin (B1672199) with sulfuric acid and crude benzene produced a blue dye called indophenin. wikipedia.orgderpharmachemica.com However, Meyer observed that when highly purified benzene was used, the reaction failed to produce the blue color. nih.gov This led him to correctly deduce the presence of a sulfur-containing contaminant in the crude benzene, which he successfully isolated and named "thiophene," from the Greek words theion (sulfur) and phaino (to show or appear). nih.govderpharmachemica.com

This discovery was significant because thiophene closely resembles benzene in many of its physical and chemical properties, including its aromatic character. derpharmachemica.combritannica.com Meyer's work laid the foundation for an entirely new branch of heterocyclic chemistry. slideshare.net The subsequent exploration of thiophene's reactivity and synthesis methods, such as the Paal-Knorr synthesis and the Gewald reaction, paved the way for the creation of a vast number of thiophene derivatives, including this compound. nih.govwikipedia.org

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆BrNS |

| InChI Key | UFUFMUBLBXBJGC-UHFFFAOYSA-N |

| Monoisotopic Mass | 190.94043 Da |

| SMILES | C1=C(SC=C1CN)Br |

| Common Name | This compound |

Table generated from data available in the PubChem database. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUFMUBLBXBJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Routes to 5 Bromothiophen 3 Yl Methanamine and Its Derivatives

Established Synthetic Pathways to (5-Bromothiophen-3-YL)methanamine

The synthesis of this compound typically begins with a pre-functionalized thiophene (B33073) ring. The primary challenge lies in the selective introduction of the aminomethyl group at the C3 position and a bromine atom at the C5 position.

A common and logical starting point for the synthesis is 5-bromothiophene. This approach involves the introduction of a one-carbon functional group at the 3-position, which is then converted into the aminomethyl group. A representative pathway proceeds through the formylation or cyanation of a 3-substituted thiophene, followed by reduction.

For instance, a synthetic route can commence with thiophene-3-carbonitrile. Bromination of this precursor would yield 5-bromothiophene-3-carbonitrile. The critical final step is the reduction of the nitrile group to a primary amine. This transformation is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.

Another precursor-based approach starts with 5-bromothiophene-3-carbaldehyde. This aldehyde can be subjected to reductive amination. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this one-pot reaction, the aldehyde reacts with an ammonia (B1221849) source to form an intermediate imine, which is then immediately reduced to the target amine. wikipedia.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comyoutube.com

Table 1: Reductive Amination Conditions for Aldehyde Conversion

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Selectively reduces imines over aldehydes; toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Less toxic alternative to NaBH₃CN, effective for a wide range of substrates. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | "Green" chemistry approach, avoids metal hydride reagents. youtube.com |

An alternative strategy involves the use of a carboxylic acid derivative, specifically an acid chloride, as the key intermediate. This pathway typically begins with 5-bromothiophene-3-carboxylic acid.

The carboxylic acid is first converted to its more reactive acid chloride derivative, 5-bromothiophene-3-carbonyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with ammonia or an ammonia equivalent to form 5-bromothiophene-3-carboxamide.

The final and most crucial step is the reduction of this primary amide to the corresponding amine. researchgate.net This is a challenging transformation that requires a strong reducing agent capable of reducing the C=O bond of the amide without affecting the thiophene ring or the C-Br bond. Lithium Aluminum Hydride (LiAlH₄) is the classic reagent for this purpose, effectively converting the amide to the amine in good yield. masterorganicchemistry.com More modern and milder methods using silanes in the presence of transition metal catalysts have also been developed. organic-chemistry.org

Table 2: Common Reagents for Amide Reduction

| Reagent | Typical Solvent(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Powerful, non-selective, requires careful workup. masterorganicchemistry.com |

| Borane (BH₃) | THF | Can also reduce amides, often used as a BH₃-THF complex. |

| Silanes (e.g., PMHS, TMDS) | Toluene, Hexane | Often used with catalysts (e.g., Pt, Ni, Zn) for milder, more selective reductions. organic-chemistry.org |

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its functional groups—the primary amine and the aryl bromide—serve as handles for further molecular elaboration.

While the primary synthesis yields the aminomethyl group, modifications of this amine are common for building more complex molecules. Standard reactions include N-alkylation and N-acylation.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reaction with alkyl halides. To avoid multiple alkylations, this is often performed via reductive amination, where the primary amine is reacted with an aldehyde or ketone to form a new, more substituted amine. masterorganicchemistry.com

N-Acylation: Reaction with acid chlorides or anhydrides readily forms stable amide derivatives. This is a common strategy in medicinal chemistry to introduce various functional groups and modify the properties of the parent molecule. For example, reacting this compound with acetyl chloride would yield N-((5-bromothiophen-3-yl)methyl)acetamide.

The primary amine of this compound is a potent nucleophile and can participate in a wide array of reactions. nih.gov It can attack various electrophilic centers to form new carbon-nitrogen bonds, which is fundamental to its use as a synthetic building block.

For example, it can be used in SₙAr (Nucleophilic Aromatic Substitution) reactions, displacing leaving groups on activated aromatic or heteroaromatic rings. nih.govmdpi.com It can also be employed in the synthesis of more complex heterocyclic systems, such as pyrazines or imidazoles, where the amine acts as a key nucleophile in cyclization-condensation reactions. researchgate.net

Advanced Synthetic Strategies Utilizing this compound

The true synthetic utility of this compound lies in its bifunctional nature. The bromine atom on the thiophene ring is perfectly positioned for modern cross-coupling reactions, allowing for the introduction of a vast array of substituents at the C5 position.

This dual functionality enables a modular approach to synthesis. First, the amine moiety can be protected or derivatized. Then, the C-Br bond can be engaged in a transition-metal-catalyzed cross-coupling reaction, such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond. researchgate.net This is a powerful method for linking the thiophene core to other aryl or vinyl groups.

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create C-C bonds.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to replace the bromine atom with a new nitrogen-based substituent. jcu.edu.au

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system to install an alkyne group at the C5 position. researchgate.net

This sequential or orthogonal functionalization strategy allows for the rapid construction of complex molecular architectures, making this compound a highly sought-after intermediate in drug discovery and materials science. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Thiophene Functionalization

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic compounds like thiophene. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org

In the context of synthesizing derivatives of this compound, a common strategy involves starting with a related brominated thiophene precursor, such as 3-bromothiophene (B43185) or 2,3,5-tribromothiophene. orgsyn.org For instance, 3,5-dichloroisothiazole-4-carbonitrile (B127508) has been shown to react selectively at the 5-position with aryl- and methylboronic acids in a Suzuki coupling reaction. ucy.ac.cy This regioselectivity is crucial when planning the synthesis of specifically substituted thiophenes.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the organohalide to a palladium(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. organic-chemistry.orgnih.gov For example, catalyst systems like Pd(OAc)₂/PCy₃ are effective for a wide range of aryl and vinyl triflates. organic-chemistry.org

Table 1: Examples of Suzuki Coupling Reactions for Thiophene Functionalization

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 3,5-Dichloroisothiazole-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High | ucy.ac.cy |

| Heteroaryl Bromides | Heteroarylboronic esters | Pd-PPh₃-G3 / TMSOK | Biheteroaryl compounds | Good | nih.gov |

This table is illustrative and specific conditions for this compound synthesis would require adaptation.

Schiff Base Condensation and Subsequent Transformations

Schiff base condensation is a widely used reaction for the formation of imines, which are versatile intermediates in organic synthesis. science.govnih.gov This reaction involves the condensation of a primary amine, such as this compound, with an aldehyde or a ketone. science.gov

The resulting Schiff bases, containing a C=N double bond, can be further transformed into a variety of other functional groups. For example, reduction of the imine bond leads to the formation of secondary amines. These Schiff bases are also important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. science.govnih.gov The formation of these metal complexes can be a key step in the synthesis of more complex molecular architectures. nih.gov

The versatility of Schiff bases makes them valuable intermediates in the synthesis of diverse heterocyclic systems and other functionalized molecules starting from this compound.

Multi-Component Reactions for Complex Heterocyclic Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including thiophene derivatives. tandfonline.comnih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. tandfonline.com This strategy is highly valued for its ability to rapidly build molecular complexity and reduce the number of synthetic steps, purification processes, and waste generation. nih.gov

Several MCRs have been developed for the synthesis of thiophene derivatives, often involving a source of sulfur, an activated methylene (B1212753) compound, and other electrophilic and nucleophilic partners. tandfonline.com For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. While not directly producing this compound, the principles of MCRs can be applied to construct highly substituted thiophene rings which could then be further modified to introduce the desired aminomethyl group.

Recent advancements in MCRs include the use of novel catalysts and reaction conditions to improve yields and expand the substrate scope. tandfonline.comacs.org For example, copper(I)-catalyzed multicomponent reactions have been developed to access fully substituted thiophene derivatives. acs.org The application of MCRs provides a powerful avenue for the divergent synthesis of a library of complex thiophene-containing compounds. osi.lvyoutube.com

Stereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of chiral amines and their derivatives is of significant importance, particularly in medicinal chemistry. In the context of this compound, which is achiral, stereoselective reactions would be relevant for the synthesis of its chiral derivatives, where a stereocenter is introduced at the α-carbon to the amino group or on a substituent attached to the thiophene ring.

One common strategy for achieving stereoselectivity is through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over the other. youtube.com For instance, the asymmetric reduction of a ketone precursor or an imine derived from a thiophene aldehyde could provide access to chiral amino alcohols or amines. youtube.comthieme-connect.de

Another approach involves the use of chiral auxiliaries. youtube.com A chiral auxiliary can be temporarily attached to the substrate, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is set, the auxiliary is removed. For example, the methylation of a SAMP [(S)-1-amino-2-methoxymethyl)pyrrolidine] hydrazone has been used to introduce a methyl group stereoselectively. researchgate.net

Furthermore, enzymatic reactions can offer high levels of stereoselectivity in the synthesis of chiral amines. Specific enzymes can be used to resolve a racemic mixture of amines or to asymmetrically synthesize the desired chiral amine from a prochiral precursor. While specific examples for this compound are not detailed in the provided context, these general principles of stereoselective synthesis are applicable to the creation of its chiral derivatives. thieme-connect.denih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Bromothiophen 3 Yl Methanamine

Reactivity of the Brominated Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, which makes it more reactive than benzene (B151609) in electrophilic substitution reactions. csjmu.ac.inuop.edu.pk The presence of both a deactivating bromo group and an activating aminomethyl group on the ring of (5-Bromothiophen-3-YL)methanamine introduces a complex pattern of reactivity.

Thiophene itself typically undergoes electrophilic substitution preferentially at the C2 or C5 (α) positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than those from attack at the C3 or C4 (β) positions. csjmu.ac.in In this compound, the existing substituents direct incoming electrophiles.

The Bromo Group (at C5): As a halogen, bromine is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, through resonance, it is ortho- and para-directing. In the thiophene ring, this corresponds to directing an incoming electrophile to the adjacent C4 position.

The Methanamine Group (at C3): The aminomethyl group (-CH₂NH₂) is activating. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl group is weakly electron-donating. It directs incoming electrophiles to the ortho positions, which are C2 and C4.

Considering these combined effects, the C4 position is strongly activated towards electrophilic substitution, being targeted by both substituents. The C2 position is also activated by the methanamine group. Therefore, electrophilic attack is most likely to occur at the C4 position, followed by the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 5-Bromo Group | Influence of 3-Methanamine Group | Overall Predicted Reactivity |

| C2 | Weakly Deactivated | Activated | Moderately Favored |

| C4 | Activated | Activated | Highly Favored |

The carbon-bromine bond on the thiophene ring is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions. This "halogen activation" allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose with brominated thiophenes. nih.govresearchgate.netdoaj.org In a typical Suzuki reaction, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond at the C5 position. This reactivity allows the bromo substituent to serve as a synthetic handle for introducing a wide variety of other functional groups. d-nb.infonih.gov

Another method of halogen activation involves metal-halogen exchange, often using organolithium reagents at low temperatures. This would replace the bromine atom with lithium, creating a potent nucleophile that can react with various electrophiles.

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) attached to the methyl linker is a potent nucleophile and a base. Its reactivity is generally independent of the aromatic ring's reactions, allowing for orthogonal chemical strategies.

The lone pair of electrons on the nitrogen atom makes the primary amine group nucleophilic. It can readily participate in a variety of common amine-based transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. researchgate.net

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, though this can sometimes lead to over-alkylation.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced to a secondary amine.

These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

The primary amine can accept a proton, acting as a Brønsted-Lowry base. The basicity of the amine is influenced by the electronic effects of the substituted thiophene ring. The thiophene ring itself is electron-withdrawing, which tends to decrease the basicity of the amine compared to a simple alkylamine like butylamine. The additional electron-withdrawing inductive effect of the bromine atom further reduces the electron density on the nitrogen, making it a weaker base.

While thiophene is considered aromatic, it is less basic than other heterocycles like pyrrole (B145914) and furan (B31954). quora.comyoutube.com Consequently, the aminomethyl group in this compound is expected to be less basic than its furan or pyrrole counterparts but more basic than if it were attached to a more strongly electron-withdrawing aromatic system. The protonation equilibrium will favor the protonated form (ammonium salt) in acidic conditions.

Table 2: Factors Influencing Amine Basicity

| Moiety | Electronic Effect | Impact on Basicity of Amine |

| Thiophene Ring | Electron-withdrawing | Decreases |

| Bromo Group | Inductively electron-withdrawing | Decreases |

| Alkyl Linker (-CH₂-) | Electron-donating (weak) | Increases (relative to direct attachment) |

Proposed Reaction Mechanisms

The reactions of this compound can be understood through established mechanistic pathways.

Electrophilic Aromatic Substitution (e.g., Bromination at C4):

An electrophile (e.g., Br⁺ from Br₂) is generated.

The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex) with the positive charge delocalized across the ring, including onto the sulfur atom.

A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the substituted product.

Suzuki Cross-Coupling:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the thiophene ring, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Amine Acylation (e.g., with Acetyl Chloride):

The nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acetyl chloride.

This forms a tetrahedral intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group.

A base (which can be another molecule of the amine) removes the proton from the nitrogen, resulting in the final neutral amide product.

Theoretical Elucidation of Reaction Pathways (e.g., SNAr Mechanism for Thiophenes)

A primary reaction pathway available to aryl halides like this compound is nucleophilic aromatic substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination process. youtube.com

The archetypal SNAr mechanism involves the initial addition of a nucleophile to the carbon atom bearing the leaving group. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby activating the ring towards nucleophilic attack. youtube.comresearchgate.net In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

In the context of thiophene derivatives, computational and experimental studies have confirmed that SNAr reactions generally follow this stepwise pathway. nih.govresearchgate.net For this compound, the bromine atom at the C5 position serves as the leaving group. A nucleophile would attack the C5 carbon, leading to the formation of a thiophene-based Meisenheimer complex. The negative charge in this intermediate would be delocalized across the thiophene ring, including the sulfur atom.

However, the reactivity of this compound in an SNAr reaction is expected to be moderate. The aminomethyl group (-CH₂NH₂) at the C3 position is not a strong electron-withdrawing group and may have a mild electron-donating inductive effect. Unlike nitro or cyano groups, which strongly activate a ring to SNAr, the aminomethyl group does not provide significant resonance stabilization for the negative charge of the Meisenheimer intermediate. youtube.com Consequently, forcing conditions, such as high temperatures or the use of very strong nucleophiles (e.g., amides, alkoxides), would likely be required to facilitate the reaction.

The proposed theoretical pathway is illustrated below:

Figure 1: Theoretical SNAr Pathway for this compound

Kinetic and Thermodynamic Considerations in Reactions

The viability and rate of a chemical reaction are governed by kinetic and thermodynamic parameters. For the SNAr reaction of this compound, these factors would be critical in determining product yields and optimizing reaction conditions.

Kinetic studies of SNAr reactions on other thiophene systems have been performed by monitoring the formation of the colored Meisenheimer adducts over time using UV-Vis spectrophotometry. nih.gov Such experiments allow for the determination of rate constants (k) under various conditions (e.g., changing the nucleophile, solvent, or temperature). nih.govnih.gov From the temperature dependence of the rate constant, thermodynamic activation parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters provide insight into the energy barrier of the reaction and the degree of order in the transition state. nih.gov

The table below illustrates the type of data that would be generated from such kinetic studies. Note: The values are hypothetical and for illustrative purposes only.

Interactive Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Rate Constant, k (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |

| Piperidine | DMSO | 0.0025 | 22.5 |

| Morpholine | DMSO | 0.0011 | 23.4 |

| Sodium Methoxide | Methanol | 0.0150 | 20.1 |

| Pyrrolidine | Acetonitrile | 0.0048 | 21.8 |

The thermodynamic profile of the SNAr reaction is characterized by a two-step process with a high-energy intermediate. nih.gov The Gibbs free energy profile would show two peaks, corresponding to the transition states for the formation of the Meisenheimer complex and for the expulsion of the leaving group, with a valley in between representing the intermediate itself. nih.gov The relative heights of these barriers determine the rate-limiting step of the reaction.

The following table presents key reactivity descriptors that could be calculated for this compound using DFT to provide a theoretical assessment of its reactivity. Note: The values are hypothetical and for illustrative purposes only.

Interactive Table 2: Illustrative Theoretical Reactivity Descriptors for this compound

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference, indicates chemical stability | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electronic Chemical Potential (µ) | "Escaping tendency" of electrons | -3.85 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.79 eV |

A higher HOMO-LUMO gap generally suggests greater kinetic stability, while the electrophilicity index (ω) provides a quantitative measure of the molecule's ability to act as an electrophile in a reaction. researchgate.net These theoretical tools are invaluable for predicting the chemical behavior of compounds for which extensive experimental data is not yet available.

Spectroscopic and Structural Elucidation of 5 Bromothiophen 3 Yl Methanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For (5-Bromothiophen-3-YL)methanamine, ¹H and ¹³C NMR would provide definitive information about the arrangement of atoms and the electronic environment within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the methylene (B1212753) group (-CH₂-), and the amine group (-NH₂).

Thiophene Ring Protons: The thiophene ring has two non-equivalent aromatic protons. The proton at position 2 (H-2) and the proton at position 4 (H-4) would appear as doublets due to coupling with each other. Based on data for 3-bromothiophene (B43185), the chemical shifts for these protons are expected in the aromatic region, typically between δ 7.0 and 7.5 ppm. spectrabase.com The specific electronic effects of the bromine atom at C-5 and the methanamine group at C-3 will influence their precise chemical shifts.

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the thiophene ring are expected to appear as a singlet, or if coupled to the NH₂ protons, as a triplet. Their chemical shift would likely be in the range of δ 3.8 to 4.2 ppm. In related structures like N-unsubstituted 3-thiophenemethanimine, the CH=N proton appears at a much more deshielded position (around 8 ppm), highlighting the effect of the substituent. rsc.org

Amine Protons (-NH₂): The amine protons typically produce a broad singlet, the chemical shift of which is variable and depends on concentration, solvent, and temperature. This signal, often found between δ 1.5 and 3.5 ppm, may exchange with deuterium (B1214612) oxide (D₂O), causing it to disappear from the spectrum, a common method for its identification. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 1.5 - 3.5 | broad singlet |

| -CH₂- | 3.8 - 4.2 | singlet |

| Thiophene H-4 | 7.0 - 7.3 | doublet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated.

Thiophene Ring Carbons: The four carbons of the thiophene ring are chemically non-equivalent and will give rise to four separate signals.

The carbon atom bonded to the bromine (C-5) is expected to have a chemical shift in the range of δ 110-115 ppm.

The carbon bearing the methanamine group (C-3) would appear around δ 140-145 ppm.

The other two thiophene carbons (C-2 and C-4) are expected to resonate in the typical aromatic region for thiophenes, generally between δ 120 and 130 ppm. docbrown.info In complex thiophene derivatives, these signals can be found in a similar range. rsc.org

Methylene Carbon (-CH₂-): The carbon of the methylene group is an sp³-hybridized carbon and will appear significantly upfield compared to the aromatic carbons, likely in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- | 40 - 45 |

| C-5 (C-Br) | 110 - 115 |

| C-4 | 122 - 128 |

| C-2 | 125 - 130 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. bas.bg

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. This would confirm the coupling between the H-2 and H-4 protons of the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the H-2, H-4, and methylene proton signals to their corresponding carbon signals (C-2, C-4, and -CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space interactions between protons, helping to confirm stereochemistry and conformation, although it is less critical for a relatively rigid structure like this. bas.bg

These advanced techniques are particularly powerful for resolving overlapping signals in complex thiophene-based molecules. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. nih.gov

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the thiophene ring usually appear in the 1400-1550 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-S Stretching: The thiophene ring C-S stretching vibrations are typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

For comparison, the FT-IR spectrum of a related compound, 5-bromothiophene-2-carbaldehyde, shows characteristic peaks for the thiophene ring and the substituent, which helps in assigning the expected bands for the title compound. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Thiophene Ring | C-H Stretch | 3050 - 3150 |

| Methylene Group | C-H Stretch | 2850 - 2960 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Thiophene Ring | C=C Stretch | 1400 - 1550 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" vibrations of the thiophene ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum.

C-S and C-Br Bonds: The C-S and C-Br stretching vibrations would also be observable in the Raman spectrum. In the Raman spectrum of a similar molecule, 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone, C=C stretching vibrations are clearly identified. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic transitions of thiophene-based molecules are typically characterized by intense absorption bands in the ultraviolet (UV) region, corresponding to π→π* transitions within the aromatic ring. For this compound, the presence of the bromine atom and the aminomethyl group as substituents on the thiophene ring is expected to modulate these electronic properties. The bromine atom, a halogen, can influence the electronic structure through both inductive and resonance effects, while the aminomethyl group (-CH₂NH₂) introduces a non-bonding electron pair on the nitrogen atom, potentially leading to n→π* transitions.

In analogous thiophene derivatives, UV-Vis absorption spectra are sensitive to substitution patterns and solvent polarity. mdpi.comnih.gov The primary absorption bands for thiophene oligomers and polymers arise from π-conjugated systems. uh.edu For substituted thiophenes, an increase in the electron-withdrawing nature of substituents can lead to a bathochromic (red) shift of the absorption bands. researchgate.net Studies on D–π–A (Donor–π–Acceptor) thiophene derivatives show that modifying the electron-donating group significantly enhances intramolecular charge transfer (ICT), leading to pronounced solvatochromic shifts in both absorption and emission spectra. nih.gov For instance, changing from a nonpolar to a polar solvent can cause a significant red shift in the fluorescence emission spectrum. nih.gov

Fluorescence properties are also highly dependent on the molecular structure and environment. Many thiophene derivatives are known to be fluorescent, with emission spectra that are often a mirror image of their absorption spectra. uh.eduresearchgate.net The fluorescence quantum yield and lifetime are influenced by the rates of radiative and non-radiative decay processes. nih.gov In some cases, the introduction of a bromine atom can lead to a weakening of fluorescence intensity. researchgate.net The self-organization of thiophene derivatives on solid substrates also impacts their optical properties, with aggregates often showing different spectral characteristics compared to molecules in solution. nih.govrsc.org

Table 1: Typical Photophysical Properties of Substituted Thiophene Derivatives

| Property | Typical Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λmax) | 230-450 nm | Conjugation length, substituents, solvent polarity. mdpi.comnih.gov |

| Fluorescence Emission (λem) | 350-600 nm | Molecular structure, solvent polarity, aggregation state. nih.govresearchgate.net |

| Stokes Shift | Varies; can be large in polar solvents for D-π-A systems. | Intramolecular charge transfer (ICT) character, solvent polarity. nih.gov |

| Quantum Yield (ΦF) | Can be high, but decreases with enhanced ICT or heavy atoms. | Non-radiative decay pathways, intersystem crossing. nih.govresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z).

For this compound (C₅H₆BrNS), the expected monoisotopic mass is approximately 190.94 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental formula. For example, HRMS analysis of other brominated organic compounds allows for the calculation of the exact mass to four decimal places, confirming the composition. mdpi.comrsc.org

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ would show a pair of peaks around m/z 191.94771 and 193.94566. uni.lu Fragmentation in the mass spectrometer would likely involve the loss of the aminomethyl group or cleavage of the thiophene ring.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.94771 |

| [M+Na]⁺ | 213.92965 |

| [M+NH₄]⁺ | 208.97425 |

| [M-H]⁻ | 189.93315 |

Data based on the molecular formula C₅H₆BrNS.

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not publicly available, analysis of related thiophene structures provides a strong basis for predicting its solid-state characteristics. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govnih.gov

The molecular geometry of this compound would be defined by the planarity of the thiophene ring, with the bromine atom and the aminomethyl group attached at the 5- and 3-positions, respectively. Bond lengths and angles within the thiophene ring are well-established from studies of numerous analogues. The C-S bonds are typically shorter than a single bond, and the C=C double bonds are distinct, though electron delocalization gives the ring its aromatic character. The C-Br bond length and the geometry of the aminomethyl group (-CH₂-NH₂) would be consistent with standard values for such functionalities. Crystal structures of related compounds provide detailed information on how substituents interact with and potentially distort the core ring structure. researchgate.net

In the solid state, molecules of this compound would pack to form a three-dimensional lattice stabilized by various intermolecular interactions. The planar thiophene rings are expected to facilitate π-π stacking interactions, a common feature in the supramolecular assembly of aromatic and heteroaromatic compounds. rsc.orgacs.org The presence of the aminomethyl group introduces the capacity for strong N-H···N or N-H···S hydrogen bonding, which would play a significant role in directing the crystal packing. Furthermore, the bromine atom can participate in halogen bonding (C-Br···N or C-Br···S).

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. wikipedia.org Thiophene-based materials, particularly conjugated oligomers and polymers like sexithiophene and PBTTT, are known to exhibit polymorphism. rsc.orgacs.org Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure, leading to different molecular conformations or packing arrangements (e.g., herringbone vs. pi-stacked). wikipedia.orgrsc.org

Crystal engineering aims to control the solid-state assembly of molecules to achieve desired material properties. For this compound, the interplay of hydrogen bonding, π-π stacking, and potential halogen bonding provides multiple avenues for directing the crystal structure. By understanding these interactions, it may be possible to design and isolate specific polymorphs with tailored electronic or physical characteristics. The study of polymorphism is crucial as different crystal forms can have significant impacts on a material's performance in applications like organic electronics. acs.org

Computational and Theoretical Investigations of 5 Bromothiophen 3 Yl Methanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For (5-bromothiophen-3-yl)methanamine, DFT calculations offer a window into its fundamental characteristics.

Optimized Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms. For thiophene (B33073) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., G-311) have been shown to provide calculated bond lengths and angles that are in close agreement with experimental data obtained from X-ray diffraction. researchgate.net

Conformational analysis, a key aspect of understanding molecular behavior, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-C bond connecting the thiophene ring and the aminomethyl group is of particular interest. Different conformers can exhibit varying energy levels, with the most stable conformer corresponding to the global minimum on the potential energy surface. In some substituted thiophenes, crystal structure analysis has revealed a high degree of planarity, which may be influenced by intermolecular interactions in the solid state. researchgate.net In contrast, gas-phase DFT calculations might show more rotational freedom for the substituents. researchgate.net The preferred orientation around N-N bonds in some molecules has been observed to have the lone pairs of electrons on adjacent nitrogens eclipsed, a preference that can also be investigated for the aminomethyl group in the target molecule. rsc.org

Table 1: Illustrative Optimized Geometric Parameters for a Thiophene Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.725 | C-S-C | 92.5 |

| C=C | 1.378 | S-C=C | 111.5 |

| C-C (ring) | 1.420 | C=C-C | 112.3 |

| C-Br | 1.875 | C-C-Br | 125.0 |

| C-C (side chain) | 1.510 | C-C-C(H2N) | 128.0 |

| C-N | 1.470 | H-C-H | 109.5 |

| N-H | 1.015 | C-C-N | 112.0 |

| H-N-H | 106.0 |

Note: This table is illustrative and based on typical values for substituted thiophenes. Specific values for this compound would require dedicated DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. rsc.org For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C stretching of the thiophene ring, and C-S stretching. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. rsc.org

Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. scienceopen.com

The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scienceopen.com The MEP is a valuable tool for predicting how a molecule will interact with other molecules, for instance, in non-covalent interactions like hydrogen bonding. scienceopen.com

Table 2: Illustrative Electronic Properties of a Thiophene Derivative (Calculated via DFT)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table is illustrative. Actual values for this compound would need to be calculated.

Energetic Behaviors and Reaction Pathway Exploration

DFT can be used to explore the energetic landscape of chemical reactions involving this compound. This includes calculating the activation energies for various reaction pathways, which helps in understanding reaction mechanisms and kinetics. For instance, brominated thiophenes are known to be precursors in the synthesis of other complex molecules, and DFT can elucidate the mechanisms of these transformations. nih.gov

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations can provide a more complete picture of the conformational space available to a flexible molecule like this compound by simulating its motion at a given temperature.

MD simulations are particularly useful for studying the influence of the solvent on molecular conformation and properties. The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of solute-solvent interactions. acs.org This is crucial as the polarity of the solvent can significantly affect the stability of different conformers and the electronic properties of the solute. nih.gov For thiophene itself, ab initio molecular dynamics has been used to study the relaxation dynamics after photoexcitation, revealing complex interplay between different electronic states. rsc.org Similar studies on this compound could shed light on its photostability and excited-state behavior in various media.

Quantum Chemical Parameters and Reactivity Descriptors

From the electronic properties calculated using DFT, a range of quantum chemical parameters and reactivity descriptors can be derived. These parameters provide a quantitative measure of the chemical reactivity of a molecule. Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors are valuable in structure-activity relationship (SAR) studies, helping to correlate the electronic structure of a molecule with its biological activity or chemical reactivity. researchgate.net

Molecular Docking Studies and Ligand-Target Interaction Modeling (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Such studies can predict the binding affinity and mode of interaction, offering a rationale for the compound's potential biological activity.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar bromothiophene and aminothiophene derivatives. For instance, research on other thiophene derivatives has utilized molecular docking to investigate their potential as inhibitors for various enzymes, including those involved in cancer and inflammation. rjraap.comnih.gov

A hypothetical molecular docking study of this compound against a potential kinase target could reveal key interactions. The thiophene ring could engage in hydrophobic interactions within the active site, while the bromine atom might form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding. The primary amine group is a potential hydrogen bond donor, a critical feature for anchoring the ligand within the binding pocket.

To illustrate the type of data generated from such a study, the following table presents hypothetical docking scores and interacting residues for this compound with a putative protein kinase target.

Table 1: Illustrative Molecular Docking Results for this compound against a Putative Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Valine, Leucine, Isoleucine | Hydrophobic |

| Hydrogen Bonds | 2 | Aspartic Acid, Serine | Hydrogen Bond |

| Halogen Bonds | 1 | Glycine (backbone oxygen) | Halogen Bond |

This table is for illustrative purposes only and does not represent actual experimental data.

The binding energy values from docking studies on various thiophene analogues have been shown to correlate with their biological activity, suggesting that this approach can be a valuable predictive tool. gyanvihar.org

Chemoinformatic Approaches to Derivative Design and Profiling

Chemoinformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. researchgate.net For this compound, chemoinformatic approaches are invaluable for the rational design of derivatives with potentially enhanced activity, selectivity, and improved pharmacokinetic profiles.

The process of derivative design often begins with the core scaffold of this compound. Structure-activity relationship (SAR) studies on related thiophene compounds have highlighted the importance of substituents on the thiophene ring and modifications of functional groups. semanticscholar.org For example, the nature and position of substituents on the thiophene ring can significantly influence biological activity.

Chemoinformatic tools can be employed to generate a virtual library of derivatives by systematically modifying the parent structure. These modifications could include:

Substitution at the amine: Acylation, alkylation, or formation of amides and sulfonamides to explore different interaction patterns and physicochemical properties.

Modification of the thiophene ring: Introducing additional substituents or exploring alternative positions for the existing bromo and aminomethyl groups.

Bioisosteric replacement: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or other functional groups to modulate electronic and steric properties.

Once a virtual library of derivatives is created, chemoinformatic methods are used to profile these compounds. This involves the calculation of various molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, often guided by frameworks like Lipinski's Rule of Five. nih.gov

The following table provides a hypothetical example of a chemoinformatic profile for designed derivatives of this compound.

Table 2: Example Chemoinformatic Profile of Hypothetical this compound Derivatives

| Compound ID | Modification | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Target Affinity (Score) |

|---|---|---|---|---|---|---|

| Parent | This compound | 192.08 | 2.1 | 2 | 1 | Baseline |

| Deriv-001 | N-acetylation | 234.12 | 1.9 | 1 | 2 | High |

| Deriv-002 | 2-Chloro substitution | 226.53 | 2.6 | 2 | 1 | Medium |

| Deriv-003 | N-methyl substitution | 206.11 | 2.4 | 1 | 1 | High |

This table is for illustrative purposes only and does not represent actual experimental data. cLogP is a calculated measure of lipophilicity.

Through such profiling, promising candidates can be prioritized for synthesis and further biological evaluation, thereby streamlining the drug discovery process.

Research on Derivatives and Analogues of 5 Bromothiophen 3 Yl Methanamine

Systematic Synthesis and Characterization of Novel (5-Bromothiophen-3-YL)methanamine Derivatives

The synthesis of derivatives based on the bromothiophene core often employs established and modified heterocyclic chemistry reactions. A common strategy is the Gewald reaction, a multicomponent reaction that efficiently produces substituted thiophenes. nih.gov Modifications to this reaction allow for the creation of diverse substitution patterns. For instance, a modified Gewald synthesis can be used to prepare 2-aminothiophene-3-carbonitrile (B183302) derivatives, which can then be further functionalized. sciforum.net This process involves an initial Knoevenagel condensation followed by the Gewald condensation with elemental sulfur. sciforum.net

The synthesis of 2-amino-4-phenylthiophene-3-carbonitrile derivatives provides a clear example of this approach. sciforum.net The reaction begins with the condensation of acetophenone (B1666503) derivatives and malononitrile, followed by a reaction with sulfur. sciforum.net The structures of the resulting products are typically confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). sciforum.net For example, the 1H-NMR spectrum for 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) clearly shows a signal for the amino group (NH2) protons and another for the hydrogen at position 5 of the thiophene (B33073) ring, confirming the structure. sciforum.net

Another synthetic approach involves the ultrasound-assisted synthesis of chalcones containing a bromothiophene moiety. This method can produce compounds like (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one from 2-acetyl-5-bromo-thiophene and an appropriate aldehyde. uomphysics.net The reaction is efficient and the resulting crystalline products can be thoroughly characterized by Fourier-transform infrared spectroscopy (FT-IR), NMR, and single-crystal X-ray diffraction to confirm their molecular structure. uomphysics.net

The characterization of these novel derivatives is crucial for confirming their identity and purity. Techniques such as UV/Visible absorption spectroscopy, 1H NMR, and 13C NMR are routinely employed. mdpi.com For example, in the characterization of N-acylated L-valine derivatives containing a bromophenyl group, distinct signals in the 13C NMR spectrum can be attributed to specific carbon atoms within the molecule, confirming the success of cyclization or other transformations. mdpi.com

| Reaction Type | Starting Materials | Key Conditions | Product Class | Source |

|---|---|---|---|---|

| Modified Gewald Reaction | Acetophenone derivatives, malononitrile, elemental sulfur | Knoevenagel condensation followed by Gewald's condensation | 2-Aminothiophene-3-carbonitrile derivatives | sciforum.net |

| Ultrasound-Assisted Claisen-Schmidt Condensation | 2-Acetyl-5-bromo-thiophene, substituted aldehydes | Ultrasonic irradiation, room temperature | Bromothiophene-containing chalcones | uomphysics.net |

| N-Acylation and Cyclodehydration | L-valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | Schotten–Baumann N-acylation; ethyl chloroformate for cyclization | N-acylated amino acids and oxazol-5-one derivatives | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Biological Contexts (mechanistic focus, non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their structure affect their interaction with biological targets. A key mechanistic principle is that the thiophene ring can act as a bio-isosteric replacement for a phenyl ring, which can enhance metabolic stability and binding affinity to target receptors. nih.gov The sulfur atom in the thiophene ring is capable of forming hydrogen bonds, which can strengthen drug-receptor interactions. nih.gov

SAR studies on thiophene-2-carboxamide derivatives have shown that the nature of the substituent group is critical for biological function. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives demonstrated more potent antioxidant and antibacterial activity compared to the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov This enhanced activity was attributed to the presence of the amino group. nih.gov

Similarly, in the context of anti-inflammatory activity, substitutions on the thiophene ring are crucial. Studies on various thiophene derivatives identified that substitution at position 5 of the ring, along with the presence of a 2-amino radical, was important for inhibiting the 15-lipoxygenase-1 (15-LOX-1) enzyme. nih.gov The specific placement and nature of functional groups dictate the molecule's ability to fit into the active site of an enzyme and elicit a biological response.

| Compound Class | Structural Feature | Impact on Biological Activity | Biological Context | Source |

|---|---|---|---|---|

| Thiophene-2-carboxamides | Amino group at position 3 | Increased antioxidant and antibacterial activity compared to hydroxyl or methyl groups | In vitro antioxidant/antibacterial assays | nih.gov |

| Thiophene Derivatives | Substitution at position 5 and a 2-amino radical | Important for potent anti-inflammatory activity | Inhibition of 15-LOX-1 enzyme | nih.gov |

| General Thiophenes | Bio-isosteric replacement of a phenyl ring | Can improve metabolic stability and binding affinity | General drug-receptor interactions | nih.gov |

| Isosteviol-based Aminoalcohols | N-benzyl or (1H-imidazol-1-yl)-propyl substitution | Essential for reliable antiproliferative activity | In vitro cytotoxicity against human tumor cell lines | mdpi.com |

Comparative Analysis with Related Thiophene and Heterocyclic Amine Compounds

The biological and physicochemical properties of this compound derivatives are often evaluated in comparison to other related molecules. A primary comparison is made with phenyl analogues. The thiophene ring is frequently used in drug design as a bioisostere of a benzene (B151609) ring. nih.gov This substitution is often advantageous, as it can alter the molecule's electronic properties, lipophilicity, and metabolic profile, potentially leading to improved binding affinity and better pharmacokinetic properties. nih.gov

Within the family of thiophene derivatives, the type and position of substituents lead to significant differences in activity. A comparative study of thiophene-2-carboxamides revealed that amino-substituted derivatives were significantly more potent as antioxidant and antibacterial agents than their hydroxyl- or methyl-substituted counterparts. nih.gov This highlights that even subtle changes to the thiophene core can drastically alter biological outcomes.

Comparisons also extend to other heterocyclic amine systems. For example, research into phosphodiesterase 5 inhibitors found that bicyclic systems, such as 4-dimethylaminoquinazoline, were more potent than related monocyclic 4-dimethylaminopyrimidine compounds. researchgate.net This suggests that fusing the primary heterocyclic ring to another ring system can constrain the molecule's conformation in a way that is favorable for binding to a biological target. This provides a rationale for exploring derivatives where the this compound moiety might be fused or linked to other ring systems to enhance activity. Furthermore, a direct comparison between two compounds differing only by a phenyl versus a hexyl substituent showed a distinct impact on activity, underscoring the role of appended groups. nih.gov

| Compound Moiety | Comparator Moiety | Key Difference/Observation | Implication | Source |

|---|---|---|---|---|

| Thiophene Ring | Phenyl Ring | Thiophene is a bio-isosteric replacement that can improve metabolic stability and binding affinity. | Improved pharmacokinetic and pharmacodynamic properties. | nih.gov |

| 3-Amino Thiophene | 3-Hydroxy or 3-Methyl Thiophene | Amino derivatives show higher antioxidant and antibacterial potency. | The electronic properties of the substituent directly impact activity. | nih.gov |

| Monocyclic Pyrimidine | Bicyclic Quinazoline | Bicyclic derivatives showed higher potency as PDE5 inhibitors. | Increased structural rigidity can enhance binding. | researchgate.net |

| Hexyl-substituted Thiophene | Phenyl-substituted Thiophene | Substitution of a phenyl with a hexyl radical alters biological activity. | Lipophilicity and steric bulk of substituents are critical for activity. | nih.gov |

Design and Exploration of Novel Scaffolds Incorporating the (5-Bromothiophen-3-YL)methyl Moiety

The (5-Bromothiophen-3-YL)methyl group can serve as a foundational component or scaffold for building more complex molecules with novel therapeutic properties. The design and exploration of new scaffolds is a key strategy in drug discovery to access new chemical space and develop compounds with unique biological activities.

One powerful strategy is the development of a convergent synthesis, which allows for late-stage diversification. For example, a core scaffold can be synthesized in several steps, and then various side chains or functional groups can be added near the end of the synthetic route. acs.org This approach was used to develop novel antimicrobial agents by preparing a key brominated intermediate and then using coupling reactions, such as the Negishi coupling, to attach a variety of alkyl or aryl side chains. acs.org This allows for the rapid generation of a library of related compounds for biological screening.

Another advanced design concept is "scaffold hopping," where the core structure of a known active compound is replaced by a functionally equivalent but structurally different scaffold. This can lead to the discovery of new chemical classes with improved properties. A pseudo-ring formed by an intramolecular hydrogen bond was used to mimic a more complex structure, leading to a novel class of potent enzyme inhibitors. nih.gov

Furthermore, novel scaffolds can be created by fusing the core heterocyclic moiety with other ring systems. The synthesis of tricyclic scaffolds by fusing a pyranose ring with diazepinone or oxazepine rings demonstrates the creation of entirely new hybrid molecular architectures. nih.gov These new scaffolds possess unique three-dimensional shapes and functionalities, offering the potential for new modes of biological action. The chalcone (B49325) structure is another example of a simple but effective scaffold that serves as the central core for many biologically active compounds. uomphysics.net

| Design Strategy | Description | Example | Source |

|---|---|---|---|

| Convergent Synthesis & Late-Stage Diversification | A core intermediate is synthesized and then coupled with various building blocks to create a library of analogues. | Coupling of a brominated pyridazinone intermediate with various alkyl/aryl halides via Negishi coupling. | acs.org |

| Scaffold Hopping | Replacing a core molecular structure with a different one that maintains similar functional group geometry. | Using a pseudo-ring formed by an intramolecular H-bond to mimic a larger ring system. | nih.gov |

| Hybrid Scaffold Synthesis | Fusing two or more different ring systems to create a novel, more complex scaffold. | Fusing a pyranose ring with a seven-membered diazepinone ring to create novel tricyclic benzodiazepines. | nih.gov |

Applications in Advanced Chemical and Biological Research

Utility as Versatile Building Blocks for Complex Organic Molecules

The structure of (5-bromothiophen-3-yl)methanamine makes it an exceptionally versatile building block in organic synthesis. The presence of two distinct reactive sites on the thiophene (B33073) core allows for sequential and controlled functionalization. The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, effectively allowing for the attachment of a wide array of aryl, alkyl, or alkynyl groups.

Simultaneously, the aminomethyl group at the 3-position serves as a nucleophilic handle. It can readily participate in reactions like amidation, alkylation, or reductive amination to build more complex side chains or link the thiophene core to other molecular scaffolds. This dual reactivity is instrumental in constructing elaborate molecules, such as thienopyrrolocarbazoles, which are valuable as donor materials in organic electronics. ontosight.ai The strategic incorporation of the thiophene unit into larger triarylamine frameworks has been shown to significantly influence the molecular properties of the parent scaffold, enriching the library of building blocks for functional organic materials. ontosight.ai

Role in the Synthesis of Diverse Heterocyclic Systems

The this compound scaffold is a key intermediate in the synthesis of a wide variety of heterocyclic systems, which are central to drug discovery and materials science. Thiophene derivatives are recognized as crucial structural motifs in many pharmacologically active compounds. nih.gov The reactivity of the bromothiophene moiety allows for its elaboration into more complex fused-ring systems.

For instance, functionalized thiophenes serve as precursors for thienothiophenes, which are created by constructing a second thiophene ring fused to the first. mdpi.com Synthetic strategies often involve the lithiation of a bromothiophene followed by reaction with an appropriate electrophile to build the second ring. mdpi.commdpi.com Furthermore, thiophene derivatives can be used to generate pharmaceutically important 3,5-disubstituted aminothiophenes and thieno[2,3-b]pyridines through cross-coupling and subsequent functionalization steps. acs.org The ability to use this compound to access such a diverse range of heterocyclic structures underscores its importance as a foundational starting material.

Catalytic Applications and Ligand Design for Metal-Mediated Reactions

In the realm of catalysis, the structural features of this compound make it an attractive candidate for ligand design. The thiophene ring's sulfur atom and the aminomethyl group's nitrogen atom can both act as Lewis basic sites, allowing them to coordinate with transition metals. Ligands derived from thiophene-based Schiff bases, for example, demonstrate significant flexibility and selectivity in forming stable complexes with metal ions. nih.gov

These thiophene-containing ligands can regulate the performance of metals in a variety of catalytic transformations. nih.gov Thiophene-functionalized building units have been successfully incorporated into metal-organic frameworks (MOFs), where the sulfur and other heteroatoms act as basic sites that enhance catalytic performance in reactions like CO2 cycloaddition. acs.org While direct catalytic applications of this compound itself are not extensively documented, its amine and thiophene functionalities provide the necessary components to synthesize more complex ligands, such as N,N'-bidentate or N,N',X-tridentate ligands, for use in metal-mediated reactions. nih.gov

Development of Advanced Materials with Specific Electronic or Optical Properties

Thiophene-based compounds are at the forefront of research into advanced organic materials due to their outstanding electronic and optical properties. mdpi.commdpi.com Bromothiophenes, in particular, are pivotal precursors for synthesizing conjugated polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ainih.gov

The bromine atom on the this compound scaffold serves as a reactive handle for polymerization reactions, such as Suzuki or Stille coupling, to create well-defined polythiophene chains or complex quinoxaline-based polymers. researchgate.net The incorporation of the thiophene ring into a polymer backbone is a well-established strategy to tune the material's electronic properties. pku.edu.cnresearchgate.net By adding electron-donating or electron-withdrawing substituents, researchers can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing the material's band gap and charge transport characteristics for specific applications. ontosight.aimdpi.comresearchgate.net For example, the sulfur atom in thiophene derivatives can form strong Pb-S bonds to passivate surface defects in perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield for lighting applications. frontiersin.org

Investigations in Biological Systems (as Probes or Scaffolds for Interaction Studies)

Modulators of Enzyme Activity and Receptor Interactions

The thiophene ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings in drug candidates. nih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity for biological targets. nih.gov The this compound structure provides a foundation for developing potent and selective modulators of enzyme and receptor activity.

Derivatives built from this scaffold have shown promise in various therapeutic areas. For example, compounds incorporating a thiophene carboxamide core have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com In neuroscience, the replacement of benzene (B151609) rings with a thiophene ring in certain ligands has been well tolerated by the NMDA receptor, leading to the development of potent antagonists for the GluN2B subunit, which is implicated in neurodegenerative diseases. nih.gov Similarly, tetrahydrobenzo[b]thiophene derivatives have been developed as highly potent and selective ligands for the cannabinoid CB2 receptor, a target for treating inflammatory and pain-related disorders. nih.gov

Mechanistic Probes for Cellular Pathways (e.g., Apoptosis, Proliferation Inhibition Mechanisms)

Beyond direct therapeutic applications, thiophene-based molecules are valuable tools for investigating fundamental cellular processes. The inherent properties of the thiophene scaffold allow for the design of probes to study complex pathways like apoptosis and cell proliferation. Thiophene derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, making them useful for studying the mechanisms of cell death. mdpi.com